molecular formula C19H22Cl2N4S2 B4301044 N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA

N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA

Cat. No.: B4301044
M. Wt: 441.4 g/mol
InChI Key: WWSFTXOJUIWTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two thiourea groups attached to a pentane-1,3-diyl backbone, with each thiourea group further substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] typically involves the reaction of pentane-1,3-diamine with 2-chlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] undergoes various types of chemical reactions, including:

    Oxidation: The thiourea groups can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms in the 2-chlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] involves its interaction with specific molecular targets. The thiourea groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also chelate metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Pentane-1,5-diylbis[N’-phenyl(thiourea)]
  • N,N’-Bis(2-chlorophenyl)thiourea
  • N,N’-Bis(4-chlorophenyl)thiourea

Uniqueness

N’,N’‘’-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)] is unique due to the presence of both the pentane-1,3-diyl backbone and the 2-chlorophenyl groups. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications. The combination of these structural features is not commonly found in other thiourea derivatives, highlighting its uniqueness.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-[(2-chlorophenyl)carbamothioylamino]pentan-3-yl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4S2/c1-2-13(23-19(27)25-17-10-6-4-8-15(17)21)11-12-22-18(26)24-16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3,(H2,22,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFTXOJUIWTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=S)NC1=CC=CC=C1Cl)NC(=S)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N'-(3-{[(2-CHLOROANILINO)CARBOTHIOYL]AMINO}-1-ETHYLPROPYL)-N-(2-CHLOROPHENYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.